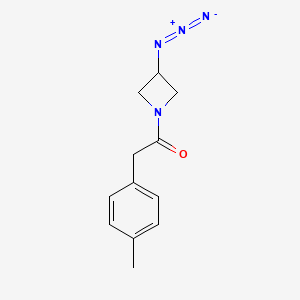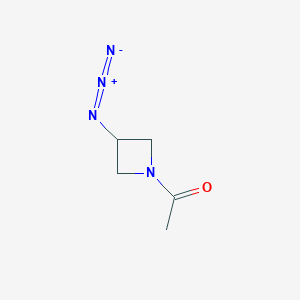
2-(3,3-Difluorpiperidin-1-yl)nicotinsäure
Übersicht
Beschreibung
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Pharmazeutika
2-(3,3-Difluorpiperidin-1-yl)nicotinsäure: ist ein Piperidinderivat, das ein entscheidender Baustein in der medizinischen Chemie ist. Piperidinstrukturen finden sich in mehr als zwanzig Klassen von Pharmazeutika wieder, darunter Analgetika, Antipsychotika und Antihistaminika . Die Difluorpiperidinylgruppe kann die metabolische Stabilität und Bioverfügbarkeit von Therapeutika verbessern, was diese Verbindung zu einem wertvollen Gut bei der Entwicklung neuer Medikamente macht.
Zentrale Nervensystemerkrankungen
Aufgrund der strukturellen Ähnlichkeit mit Nikotin kann diese Verbindung mit nikotinischen Acetylcholinrezeptoren interagieren, die an verschiedenen Erkrankungen des zentralen Nervensystems (ZNS) beteiligt sind. Die Forschung an Analoga der Nicotinsäure könnte zur Entwicklung von Behandlungen für Alzheimer-Krankheit, Schizophrenie und Sucht führen .
Onkologie
Der Piperidinanteil ist ein gemeinsames Merkmal in Molekülen mit krebshemmenden Eigenschaften. Die Einführung der Difluorpiperidinylgruppe in Nicotinsäurederivate könnte potenziell zu Verbindungen führen, die eine verbesserte Wirksamkeit bei der Krebsbehandlung durch das gezielte Ansprechen auf bestimmte an Tumorwachstum und Metastasierung beteiligte Pfade aufweisen .
Herz-Kreislauf-Erkrankungen
Nicotinsäure und ihre Derivate wurden auf ihre kardiovaskulären Vorteile untersucht, insbesondere in Bezug auf die Lipidregulation und die Vorbeugung von Arteriosklerose. Die Difluorpiperidinylsubstitution könnte die Pharmakokinetik solcher Verbindungen verändern, was potenziell zu neuartigen Behandlungen für Herz-Kreislauf-Erkrankungen führen könnte .
Antiinfektiva
Piperidinderivate haben Aktivität gegen eine Reihe von infektiösen Erregern gezeigt. Die strukturelle Modifikation der Nicotinsäure mit einer Difluorpiperidinylgruppe könnte die antimikrobiellen Eigenschaften verbessern und einen neuen Weg für die Entwicklung von Antiinfektiva eröffnen .
Analgetika und entzündungshemmende Mittel
Der Piperidinring ist ein Merkmal in vielen Analgetika und entzündungshemmenden Medikamenten. Die Forschung an This compound könnte neue Schmerzmittel aufdecken, die möglicherweise weniger Nebenwirkungen und eine verbesserte Wirksamkeit aufweisen .
Neurodegenerative Erkrankungen
Verbindungen, die nikotinische Acetylcholinrezeptoren modulieren, sind von Interesse bei der Behandlung neurodegenerativer Erkrankungen. Die Difluorpiperidinylgruppe in dieser Verbindung könnte die Rezeptorbindung und -wirksamkeit beeinflussen und einen Weg für die Entdeckung neuartiger Therapeutika für Erkrankungen wie die Parkinson-Krankheit eröffnen .
Stoffwechselstörungen
Nicotinsäure ist bekannt für ihre Rolle bei der Behandlung von Dyslipidämie. Derivate wie This compound können alternative Wirkmechanismen oder verbesserte pharmakologische Profile für die Behandlung von Stoffwechselstörungen wie Diabetes und Fettleibigkeit bieten .
Wirkmechanismus
Target of Action
Nicotinic acid acts through its receptor on adipocytes
Mode of Action
The interaction of nicotinic acid with its targets leads to the regulation of the formation and release of adipokines . The mode of action for “2-(3,3-Difluoropiperidin-1-yl)nicotinic acid” could be similar, but this is speculative and would need to be confirmed through experimental studies.
Biochemical Pathways
The biochemical pathways affected by nicotinic acid involve the synthesis of triglycerides
Result of Action
The molecular and cellular effects of nicotinic acid’s action include the regulation of adipokines and a decrease in the production of low-density lipoproteins
Biochemische Analyse
Biochemical Properties
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic agents.
Cellular Effects
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight its potential as a research tool and therapeutic agent.
Molecular Mechanism
The molecular mechanism of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding its effects on cellular processes and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can influence the pyridine nucleotide cycle, which is crucial for maintaining cellular energy balance . Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity. Understanding these metabolic pathways is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins. These processes are essential for understanding its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can affect its activity and function, as different cellular compartments provide distinct microenvironments. Understanding the subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)4-2-6-15(7-11)9-8(10(16)17)3-1-5-14-9/h1,3,5H,2,4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOMPLFJNIEVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)



